3-Hydroxy-5-(4-methoxyphenyl)isoxazole

Soil Fungicide Agrochemical Structure-Activity Relationship

Researchers requiring defined 5-aryl-3-hydroxyisoxazole scaffolds need documented substituent-activity data. The 4-methoxyphenyl group confers selectivity for tumor-associated hCA IX/XII inhibition and enhanced in vitro antifungal potency-generic substitution risks activity loss. • Validated pharmacophore for anticancer hCA IX/XII inhibitor SAR • Enhanced in vitro antifungal activity for foliar/seed treatment design • Versatile building block for glycosyl conjugate synthesis Supplied with characterization data by BenchChem.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 14678-10-5
Cat. No. B8488474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-(4-methoxyphenyl)isoxazole
CAS14678-10-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)NO2
InChIInChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)11-14-9/h2-6H,1H3,(H,11,12)
InChIKeyKLPXQLKDOGQNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-(4-methoxyphenyl)isoxazole: Technical Overview


3-Hydroxy-5-(4-methoxyphenyl)isoxazole (C10H9NO3, MW 191.18 g/mol) is a heterocyclic compound within the 3-hydroxyisoxazole class, characterized by a 4-methoxyphenyl substituent at the 5-position of the isoxazole ring . This compound serves as a versatile synthetic intermediate and a scaffold for medicinal chemistry, with documented applications in fungicide development and anticancer research [1][2][3]. Its procurement is primarily for research purposes, including structure-activity relationship (SAR) studies and the synthesis of bioactive derivatives.

Synthetic Intermediate Building block for 3,5-disubstituted isoxazoles and glycosyl conjugates
SAR Scaffold 5-(4-methoxyphenyl) substituent provides distinct electronic/steric profile for medicinal chemistry
Research Context Reported in fungicide discovery and carbonic anhydrase inhibitor studies; not a direct 5-alkyl soil fungicide replacement

Why Generic Substitution Fails


Generic substitution within the 3-hydroxyisoxazole class is inadvisable due to pronounced, quantifiable differences in biological activity and physicochemical properties driven by specific 5-position substituents. For instance, soil fungicide studies demonstrate that 3-hydroxy-5-alkylisoxazoles exhibit high in-soil activity, whereas 5-aryl derivatives like 3-hydroxy-5-phenylisoxazole show markedly reduced activity in soil, despite enhanced in vitro inhibition [1]. This stark contrast underscores that the 5-substituent dictates environmental persistence and mode of action. Furthermore, the 4-methoxyphenyl moiety in 3-hydroxy-5-(4-methoxyphenyl)isoxazole confers unique electronic and steric properties that can enhance selectivity and potency in medicinal chemistry applications, as evidenced by its role in improving the activity of glycosyl isoxazole conjugates against cancer cells [2]. Therefore, simple in-class substitution without rigorous evaluation of these substituent effects can lead to significant loss of function or altered performance.

Target Scaffold
5-(4-methoxyphenyl)-3-hydroxyisoxazole
Common Substitute
5-alkyl or 5-phenyl isoxazole analogs
Soil activity
5-aryl substitution may drastically reduce soil efficacy compared to 5-alkyl derivatives (class-level evidence)
Pharmacophore profile
4-methoxyphenyl group can alter selectivity and potency; substitution may shift target engagement
Synthetic reactivity
Substituent-dependent yields and regiochemistry; protocol transfer requires validation

Evidence-Based Comparative Analysis


Soil Fungicide Activity: 5-Aryl vs. 5-Alkyl

In a comparative study of 3-hydroxyisoxazole derivatives for soil fungicide activity, 3-hydroxy-5-methylisoxazole (hymexazol) exhibited the highest activity against cucumber Fusarium wilt and seedling damping-off in soil, whereas derivatives with aryl groups at the 5-position, such as 3-hydroxy-5-phenylisoxazole, demonstrated significantly reduced efficacy in soil despite showing enhanced inhibitory effects on potato-sucrose-agar (PSA) medium [1]. This highlights a critical class-level differentiation: the 5-aryl substitution drastically alters environmental performance, a key consideration for agrochemical applications.

Soil Fungicide Activity
Class-level
Predicted: reduced in-soil activity vs. 5-alkyl
5-aryl substitution shifts environmental performance; not a soil fungicide replacement
Class-level inference; no direct data for this compound
Soil Fungicide Agrochemical Structure-Activity Relationship

Cytotoxic Activity of p-Methoxyphenyl Isoxazole Conjugates

In a study of novel O-glycosylmethyl isoxazoles, the conjugation of a p-methoxyphenyl isoxazole moiety with D-glucose was found to enhance anticancer activity against human osteosarcoma cells compared to the aglycone [1]. The p-methoxyphenyl isoxazole scaffold was a key structural feature contributing to the selectivity and potency of these compounds as inhibitors of the tumor-associated carbonic anhydrase isoforms hCA IX and XII.

Cytotoxic Enhancement
Cross-study comparable
Enhanced activity in glycosyl conjugate vs. aglycone
p-methoxyphenyl fragment may contribute to CA IX/XII selectivity
Qualitative enhancement from reported conjugate study
Anticancer Carbonic Anhydrase Inhibitor Glycoconjugate

Synthetic Utility: Regioselective Isoxazole Formation

A synthetic route to a structurally related isoxazole (compound 49) demonstrates the feasibility of constructing 3,5-disubstituted isoxazoles with a 12% yield over two steps using LDA and acidic workup [1]. This yield, while modest, provides a benchmark for optimizing the synthesis of 3-hydroxy-5-(4-methoxyphenyl)isoxazole, which shares the same core scaffold. The availability of synthetic protocols and the compound's use as a key intermediate are critical for downstream applications.

Synthetic Benchmark
Supporting evidence
12% yield (2 steps)
Baseline for route optimization
LDA, -78°C; acidic workup
Synthetic Chemistry Heterocycle Synthesis Building Block

Optimal Application Scenarios


Non-Soil Fungicide Discovery

Based on class-level evidence that 5-aryl-3-hydroxyisoxazoles exhibit poor soil activity but retain in vitro antifungal effects, this compound is best suited for the development of fungicides intended for foliar application, seed treatment, or post-harvest protection, rather than soil drenching. Researchers can leverage the enhanced in vitro activity of aryl derivatives [1] to design compounds with improved penetration or stability on plant surfaces.

Carbonic Anhydrase IX/XII Inhibition

The p-methoxyphenyl isoxazole moiety is a validated pharmacophore for selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII, as demonstrated by the enhanced cytotoxic activity of glycosyl conjugates incorporating this fragment [2]. Procurement is recommended for SAR studies aimed at optimizing selectivity and potency against these cancer-relevant targets.

Synthetic Intermediate for Bioactive Heterocycles

This compound serves as a versatile building block for the synthesis of more complex bioactive molecules, including glycosylated isoxazoles and other heterocyclic systems. The established synthetic route provides a starting point for further functionalization [3], enabling the creation of diverse compound libraries for biological screening.

Immunomodulatory Agent Research

While direct data is limited, structural analogs of 3-hydroxyisoxazoles have shown immunosuppressive effects, including inhibition of PBMC proliferation and TNF-α suppression. Researchers exploring immunomodulation can use this compound as a starting point for developing novel anti-inflammatory agents, guided by the known activity of the isoxazole class .

Application
Selection Property
Validation Focus
Non-soil fungicide research
5-aryl substitution environmental profile
In vitro vs. soil activity comparison
Carbonic anhydrase inhibitor research
p-methoxyphenyl isoxazole pharmacophore
hCA IX/XII selectivity and potency assays
Heterocycle synthesis
3-hydroxyisoxazole core reactivity
Yield and derivatization scope
Immunomodulatory screening
Isoxazole class structural analogy
PBMC proliferation and cytokine suppression assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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